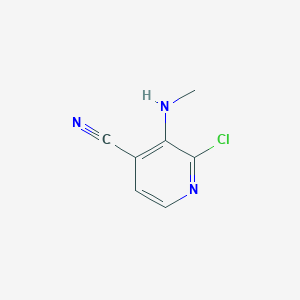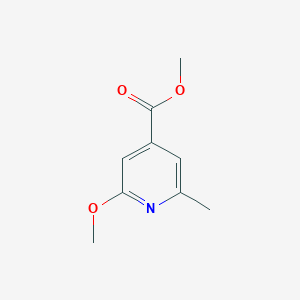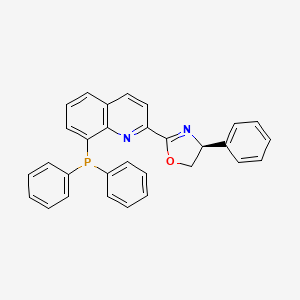
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a quinoline moiety, a diphenylphosphino group, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with a diphenylphosphino group. The final step involves the formation of the dihydrooxazole ring through cyclization reactions under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of various phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various phosphine-substituted compounds .
Applications De Recherche Scientifique
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of (S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various organic reactions by stabilizing transition states and lowering activation energies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphino)quinoline: Lacks the dihydrooxazole ring but shares the quinoline and diphenylphosphino groups.
4-Phenyl-4,5-dihydrooxazole: Lacks the quinoline and diphenylphosphino groups but contains the dihydrooxazole ring.
8-(Diphenylphosphino)quinoline: Similar structure but without the dihydrooxazole ring.
Uniqueness
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the combination of its structural features, which confer specific electronic and steric properties. These properties make it particularly effective as a ligand in catalysis and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C30H23N2OP |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
diphenyl-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]quinolin-8-yl]phosphane |
InChI |
InChI=1S/C30H23N2OP/c1-4-11-22(12-5-1)27-21-33-30(32-27)26-20-19-23-13-10-18-28(29(23)31-26)34(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-20,27H,21H2/t27-/m1/s1 |
Clé InChI |
FYDFMZKMPZIZKS-HHHXNRCGSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
SMILES canonique |
C1C(N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


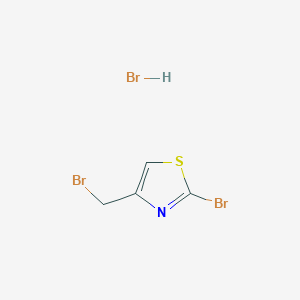
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)

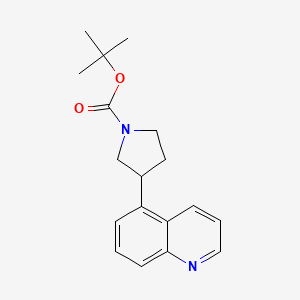
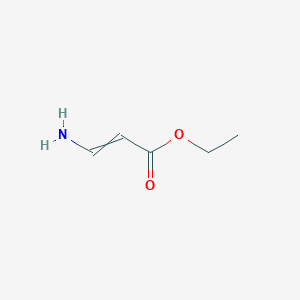
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)

